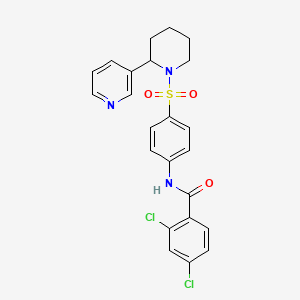

2,4-dichloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2N3O3S/c24-17-6-11-20(21(25)14-17)23(29)27-18-7-9-19(10-8-18)32(30,31)28-13-2-1-5-22(28)16-4-3-12-26-15-16/h3-4,6-12,14-15,22H,1-2,5,13H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULJGIDZEFRINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The dichloro substitution is introduced through chlorination reactions, while the sulfonyl-pyridinyl-piperidinyl moiety is attached via sulfonylation and subsequent coupling reactions. Common reagents used in these steps include chlorinating agents like thionyl chloride and sulfonyl chlorides, along with catalysts such as palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, as well as the use of advanced purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the dichloro substituents.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl-pyridinyl-piperidinyl moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and functional attributes of the target compound with structurally analogous molecules:

Key Structural and Functional Insights :

Sulfonamide Linkers: The target compound’s piperidine sulfonyl group balances flexibility and hydrophobicity. Pyrrolidine sulfonyl analogs (e.g., CAS 393835-07-9) have smaller ring systems, which may reduce steric hindrance during target binding .

Aromatic Substituents: The 2,4-dichlorophenyl group in the target compound increases lipophilicity compared to 4-chlorophenyl () or trifluoromethylpyridine () moieties, which trade Cl for CF₃ to balance solubility and metabolic stability . Mesitylamino sulfonyl groups () introduce steric bulk, likely reducing off-target interactions but limiting solubility .

Heterocyclic Cores :

- Pyrazolopyrimidine-based analogs () exhibit rigid scaffolds, favoring kinase inhibition, while the target’s pyridine-piperidine system may target GPCRs or ion channels .

Physicochemical Properties :

- Predicted pKa values (e.g., ~12.12 for ) suggest ionization at physiological pH, affecting bioavailability. The target compound’s lack of ionizable groups beyond the sulfonamide may limit solubility without formulation aids .

Biological Activity

2,4-Dichloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and mechanisms of action.

Chemical Structure

The compound is characterized by a complex structure that includes:

- Two chlorine atoms at the 2 and 4 positions on the benzamide ring.

- A sulfonyl group linked to a piperidine derivative.

- A pyridine moiety contributing to its biological interactions.

Antitumor Activity

Recent studies have investigated the antitumor potential of compounds related to 2,4-dichloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide. For instance, derivatives with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 0.5 |

| Compound B | HT-29 (Colon Cancer) | 0.8 |

| 2,4-Dichloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide | A549 (Lung Cancer) | TBD |

Note: TBD indicates that specific data for this compound is still under investigation.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinase Activity : Similar compounds have been shown to effectively inhibit tyrosine kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G2/M phase.

Case Studies

In a recent study involving a series of benzamide derivatives, it was found that compounds with structural similarities to 2,4-dichloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide exhibited promising results:

Study Overview

- Objective : To evaluate the anticancer properties of synthesized benzamide derivatives.

- Methodology : In vitro assays on various human cancer cell lines were conducted to assess cytotoxicity and mechanism of action.

Results

The study revealed that certain derivatives displayed potent inhibitory effects on tumor growth with low toxicity profiles. The most effective compounds were those that maintained the pyridine and piperidine functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.